4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole
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Overview
Description
4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a tert-butyl group and a pyridine ring with a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.
Substitution with tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the pyridine ring with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole depends on its specific application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties can influence the behavior of materials in which it is incorporated.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)imidazole: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole is unique due to the presence of both a thiazole ring and a hydrazinyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H16N4S |
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Molecular Weight |
248.35 g/mol |
IUPAC Name |
[4-(4-tert-butyl-1,3-thiazol-2-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C12H16N4S/c1-12(2,3)9-7-17-11(15-9)8-4-5-14-10(6-8)16-13/h4-7H,13H2,1-3H3,(H,14,16) |
InChI Key |
SFTLQHBQUZLUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC(=NC=C2)NN |
Origin of Product |
United States |
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